molecular formula C16H12ClNO B3422686 (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole CAS No. 2639-35-2

(E)-2-(4-Chlorostyryl)-5-methylbenzoxazole

Cat. No.: B3422686
CAS No.: 2639-35-2
M. Wt: 269.72 g/mol
InChI Key: UTZKJDPSSYRTTH-WEVVVXLNSA-N
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Description

Contextualization of Benzoxazole (B165842) Derivatives in Contemporary Chemical Research

Benzoxazole, a heterocyclic compound composed of fused benzene (B151609) and oxazole (B20620) rings, serves as a crucial structural motif in a wide array of biologically active and functional materials. researchgate.net In medicinal chemistry, benzoxazole derivatives are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The inherent versatility of the benzoxazole scaffold allows for structural modifications, enabling the synthesis of compounds with tailored electronic and biological profiles. nih.gov Researchers are actively exploring benzoxazoles for their potential in developing new therapeutic agents and as functional components in materials science, such as fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.netrsc.org The synthesis of these derivatives can be achieved through various methods, including the use of Brønsted acidic ionic liquid gels as efficient and reusable catalysts under solvent-free conditions, highlighting a move towards greener chemical processes. acs.org

Significance of Styryl Moieties within Conjugated Heterocyclic Systems

The incorporation of a styryl group (a vinylbenzene unit) into heterocyclic systems introduces an extended π-conjugated system, which significantly influences the molecule's electronic and photophysical properties. researchgate.net This extended conjugation is known to impact characteristics such as fluorescence, solvatochromism, and photostability. researchgate.net In the context of medicinal chemistry, the styryl moiety can affect a compound's lipophilicity and oral absorption, potentially enhancing its biological activity. nih.gov Styryl-containing heterocycles are investigated for a range of applications, from photoswitches that undergo light-driven E-Z isomerization to components in materials for optoelectronics. diva-portal.org The presence of the styryl group can lead to unique properties like intense fluorescence in the solid state, making these compounds valuable for applications in electroluminescent devices. rsc.org

Overview of Current Research Trajectories for (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole

Current research on this compound is multifaceted, primarily focusing on its synthesis, structural characterization, and the exploration of its potential biological and material science applications. The synthesis often involves the condensation of appropriate precursors, and its structure is typically confirmed using spectroscopic techniques like NMR and mass spectrometry.

Investigations into its biological activities have explored its potential as an antimicrobial and anticancer agent. For instance, some benzoxazole derivatives containing a chlorophenyl group have shown activity against various cancer cell lines. nih.govresearchgate.net Specifically, a related compound, 2-(4-chlorobenzyl)-5-(4-nitrophenylsulfonamido)benzoxazole, was identified as a potent inhibitor of human glutathione (B108866) S-transferase P1-1 (hGST P1-1), an enzyme often implicated in drug resistance in cancer cells. researchgate.net

From a materials science perspective, the photophysical properties of styryl benzoxazoles are of great interest. These compounds, with their donor-π-acceptor architecture, can exhibit significant fluorescence. rsc.org The chlorine and methyl substituents on the this compound molecule can modulate these photophysical properties, influencing its absorption and emission spectra. Research in this area aims to understand these structure-property relationships to design novel materials for applications such as OLEDs and fluorescent sensors. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c1-11-2-8-15-14(10-11)18-16(19-15)9-5-12-3-6-13(17)7-4-12/h2-10H,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZKJDPSSYRTTH-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Techniques for E 2 4 Chlorostyryl 5 Methylbenzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the connectivity and spatial relationships of atoms within (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole can be meticulously mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of This compound reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzoxazole (B165842) and chlorostyryl moieties typically resonate in the downfield region, generally between δ 7.0 and 8.0 ppm. The protons of the vinyl group, due to the trans configuration, exhibit characteristic coupling constants (J values), typically in the range of 15-18 Hz, confirming the (E)-isomer geometry. The methyl group attached to the benzoxazole ring gives rise to a singlet in the upfield region of the spectrum.

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Hypothetical data
7.85d8.52HH-2', H-6'
7.60d16.01HH-β
7.50s-1HH-4
7.42d8.52HH-3', H-5'
7.35d8.21HH-7
7.15d16.01HH-α
7.10dd8.2, 1.51HH-6
2.45s-3H-CH₃

Note: The data presented in this table is hypothetical and serves as an illustrative example based on typical chemical shifts for similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for This compound would display a series of signals corresponding to each unique carbon atom. The quaternary carbon of the benzoxazole ring (C-2) is typically observed in the range of δ 160-165 ppm. The carbons of the aromatic rings and the vinyl group resonate in the region of δ 110-150 ppm, while the methyl carbon appears at a much higher field.

Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
Hypothetical data
163.5C-2
151.0C-7a
149.5C-5
142.0C-1'
135.0C-4'
134.5C-β
130.0C-3a
129.5C-3', C-5'
128.0C-2', C-6'
125.0C-6
120.0C-α
115.5C-4
110.0C-7
21.5-CH₃

Note: This data is hypothetical and for illustrative purposes. Actual chemical shifts depend on the specific experimental conditions.

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For This compound , COSY would show correlations between adjacent protons on the aromatic rings and, crucially, between the α and β protons of the vinyl group, further confirming the styryl moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). For instance, the signal for the methyl protons would show a cross-peak with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, correlations would be expected between the vinyl protons (H-α and H-β) and the carbons of the benzoxazole and chlorophenyl rings, as well as between the methyl protons and the carbons of the benzoxazole ring.

Mass Spectrometric Elucidation of Molecular Structure

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of This compound . The calculated exact mass for the molecular formula C₁₆H₁₂ClNO is 269.0607. researchgate.net An experimental HRMS measurement yielding a value very close to this theoretical mass would provide strong evidence for the proposed molecular formula.

Interactive Data Table: HRMS Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺270.0680Hypothetical data
[M]⁺269.0607Hypothetical data

Note: The "Found m/z" values are hypothetical and would be determined experimentally.

Fragmentation Pathway Analysis and Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure. The fragmentation of This compound would likely proceed through several key pathways.

A common fragmentation pattern for styryl-containing compounds involves cleavage of the vinyl linkage. Another expected fragmentation would be the loss of the chlorine atom from the chlorophenyl group. The benzoxazole ring itself can also undergo characteristic fragmentation, often involving the cleavage of the ether and azole linkages. Analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for the step-by-step reconstruction of the molecular structure, providing definitive confirmation.

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound. These vibrations are specific to the types of bonds present and their chemical environment, allowing for functional group identification and structural elucidation.

Infrared (IR) Spectroscopic Band Assignments and Functional Group Identification

An IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its various structural components. The key functional groups and their anticipated IR absorption regions are outlined below.

Functional Group Expected Wavenumber Range (cm⁻¹) Vibrational Mode
C-H (Aromatic/Vinyl)3100 - 3000Stretching
C-H (Methyl)2975 - 2850Asymmetric and Symmetric Stretching
C=N (Benzoxazole)1650 - 1550Stretching
C=C (Aromatic/Vinyl)1600 - 1450Stretching
C-O-C (Benzoxazole)1270 - 1200Asymmetric Stretching
C-Cl (Aryl Chloride)1100 - 1000Stretching
=C-H (trans-Vinyl)980 - 960Out-of-plane Bending
Aromatic C-H900 - 675Out-of-plane Bending

Note: This table is predictive and not based on experimental data for the specific compound.

The spectrum would likely show multiple bands in the aromatic region due to the vibrations of the benzoxazole and chlorophenyl rings. The presence of a strong band around 960-980 cm⁻¹ would be a key indicator of the (E) or trans configuration of the styryl double bond.

Raman Spectroscopic Characterization

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to prominently feature bands from the C=C stretching of the vinyl group and the aromatic rings due to their high polarizability.

Functional Group Expected Raman Shift Range (cm⁻¹) Vibrational Mode
C=C (Vinyl)1650 - 1600Stretching
C=C (Aromatic)1610 - 1580Stretching
Benzoxazole Ring1550 - 1400Ring Stretching
C-Cl750 - 550Stretching

Note: This table is predictive and not based on experimental data for the specific compound.

The symmetric breathing vibrations of the aromatic rings would also give rise to strong signals. The C-H stretching vibrations, while present, are typically weaker in Raman spectra compared to IR.

Electronic Absorption and Emission Spectroscopic Studies

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule, such as its ability to absorb and emit light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* electronic transitions within the extended conjugated system formed by the benzoxazole ring, the vinyl bridge, and the chlorophenyl ring.

Transition Type Expected Wavelength Range (nm)
π → π*300 - 400

Note: This table is predictive and not based on experimental data for the specific compound.

The position of the maximum absorption wavelength (λ_max) would be sensitive to the solvent polarity. The extended conjugation in this molecule suggests strong absorption in the near-UV or even the visible region, potentially rendering the compound colored.

Fluorescence and Phosphorescence Spectroscopy for Luminescence Properties

Many styrylbenzoxazole derivatives are known to be fluorescent. It is highly probable that this compound would also exhibit fluorescence upon excitation at its absorption maximum. The emission spectrum would typically be a mirror image of the absorption band, with the emission maximum (λ_em) at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift).

The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, would depend on the rigidity of the molecule and the nature of the solvent. The presence of the chlorine atom, a heavy atom, could potentially promote intersystem crossing to the triplet state, which might lead to phosphorescence, although this is often weak at room temperature for organic molecules in solution. Detailed studies, including lifetime measurements, would be necessary to fully characterize the luminescence properties.

Theoretical and Computational Investigations of E 2 4 Chlorostyryl 5 Methylbenzoxazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic properties of molecules. These methods, varying in their level of theory and computational cost, provide a microscopic view of electron distribution and energy levels, which govern the molecule's reactivity, stability, and spectroscopic signatures.

Density Functional Theory (DFT) has become a popular and powerful computational method for studying the electronic structure of molecules. nih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a good balance between accuracy and computational efficiency, making it suitable for a wide range of molecular systems.

For a molecule like (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole, DFT can be employed to calculate a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic energies. A common functional used for such calculations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set, such as 6-311++G(d,p), to provide a robust description of the molecule's electronic structure. mdpi.comscilit.com Theoretical studies on similar functionalized benzoxazole-based architectures have demonstrated the utility of DFT in understanding their optical and electronic properties. mdpi.comscilit.com

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. wikipedia.orginsilicosci.com While computationally less demanding than more advanced methods, the HF method does not fully account for electron correlation, which can be a limitation for accurately predicting certain molecular properties.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its geometry, is crucial in determining its physical and chemical properties. Computational methods allow for the determination of the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface.

The presence of rotatable single bonds in this compound allows for the existence of different spatial arrangements or conformations. Energetic landscape mapping involves systematically exploring these different conformations to identify the most stable ones. This is typically achieved by performing a series of geometry optimizations starting from different initial structures. The goal of geometry optimization is to find the molecular structure that represents a local or global minimum on the potential energy surface. youtube.comyoutube.com

For styryl-based compounds, the planarity of the molecule is a key feature. A study on a similar compound, 2-(2-Chloro-5-nitrostyryl)benzoxazole, revealed that the molecule is nearly planar, with a small dihedral angle between the benzoxazole (B165842) and phenyl rings. researchgate.net This suggests that the this compound molecule is also likely to adopt a predominantly planar conformation to maximize π-conjugation, which is energetically favorable.

A detailed analysis of the optimized geometry provides valuable information about the molecule's structure. Key parameters include bond lengths, bond angles, and torsional (dihedral) angles. In the case of this compound, the torsional angle between the benzoxazole ring and the chlorophenyl ring across the vinyl bridge is of particular interest as it dictates the degree of π-conjugation and, consequently, the electronic properties of the molecule.

While experimental crystallographic data for this specific compound is not available, theoretical calculations can provide reliable predictions for these structural parameters. Below is a table with illustrative bond lengths and the key torsional angle for a molecule with a similar styrylbenzoxazole core, as specific data for the target compound is not published.

ParameterDescriptionIllustrative Value
C-C (vinyl)Bond length of the central double bond in the styryl group~ 1.34 Å
C-C (aryl-vinyl)Bond length between the aryl rings and the vinyl group~ 1.47 Å
C-ClBond length of the carbon-chlorine bond~ 1.74 Å
C-N (benzoxazole)Bond length within the oxazole (B20620) ring~ 1.38 Å
C-O (benzoxazole)Bond length within the oxazole ring~ 1.36 Å
Dihedral AngleTorsional angle between the benzoxazole and phenyl rings~ 5-15°

Note: These are typical values for similar structures and should be considered illustrative in the absence of specific computational data for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for understanding and predicting chemical reactivity and electronic transitions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals are crucial in determining the molecule's ability to donate or accept electrons.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to act as an electron donor (nucleophilicity). youtube.comyoutube.com Conversely, the LUMO is the innermost orbital devoid of electrons and relates to the molecule's ability to act as an electron acceptor (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and its electronic excitation properties. pku.edu.cn A smaller gap generally implies higher reactivity and easier electronic excitation.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole and styryl moieties, while the LUMO would also be distributed across the conjugated π-system, including the chlorophenyl ring. The HOMO-LUMO gap would be indicative of the energy required for the π-π* electronic transition, which dictates the molecule's absorption and emission characteristics.

Below is an interactive data table with illustrative values for the frontier molecular orbitals of a similar styrylbenzoxazole derivative.

Molecular OrbitalDescriptionIllustrative Energy (eV)
HOMOHighest Occupied Molecular Orbital-5.8
LUMOLowest Unoccupied Molecular Orbital-2.5
HOMO-LUMO GapEnergy difference between HOMO and LUMO3.3

Note: These values are representative for styrylbenzoxazole systems and are intended for illustrative purposes, as specific computational results for this compound are not publicly available.

Highest Occupied Molecular Orbital (HOMO) Characteristics and Electron Donation Potential

The Highest Occupied Molecular Orbital (HOMO) is a key quantum chemical parameter that helps in determining the electron-donating ability of a molecule. In the case of this compound, the HOMO is primarily distributed over the π-conjugated system, which encompasses the benzoxazole ring, the styryl bridge, and the 4-chlorophenyl group.

Table 1: Frontier Molecular Orbital Energies of a Representative Benzoxazole Derivative

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -2.15
HOMO-LUMO Gap 4.10

Note: Data is illustrative for a similar benzoxazole derivative and not specific to this compound due to the absence of published specific calculations.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics and Electron Acceptance Potential

The Lowest Unoccupied Molecular Orbital (LUMO) is the frontier orbital that describes the electron-accepting ability of a molecule. For this compound, the LUMO is also delocalized across the π-system. Theoretical studies on related styrylbenzoxazoles indicate that the LUMO is often centered on the electron-deficient parts of the molecule.

The energy of the LUMO (ELUMO) is related to the electron affinity of the molecule; a lower ELUMO value indicates a stronger ability to accept an electron. The 4-chlorostyryl portion of the molecule, with its electron-withdrawing chlorine atom, is expected to be the primary site for the LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability.

Simulation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a powerful tool for structural validation and understanding their photophysical behavior.

Predicted NMR Chemical Shifts for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and confirm the proposed structure. The predicted 1H and 13C NMR chemical shifts for this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the styryl double bond are expected to show characteristic shifts in the olefinic region, with the coupling constant between them confirming the (E)-configuration. The aromatic protons of the benzoxazole and chlorophenyl rings will appear in distinct regions of the 1H NMR spectrum, with their splitting patterns providing information about their substitution patterns. The methyl group protons are anticipated to appear as a singlet in the upfield region. In the 13C NMR spectrum, the carbons of the benzoxazole ring, the styryl bridge, and the chlorophenyl ring will have characteristic chemical shifts.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
Methyl Protons 2.45 21.5
Styryl Protons 7.20 - 7.60 125.0 - 135.0
Aromatic Protons 7.30 - 7.80 110.0 - 155.0

Note: These are generalized predicted values. Specific shifts can be found in chemical databases and may vary based on the computational method and solvent used.

Calculated UV-Vis and Fluorescence Spectra for Photophysical Insights

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of the electronic transitions.

For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the extended conjugated system. The position of the λmax is sensitive to the electronic nature of the substituents and the planarity of the molecule. The calculated fluorescence spectrum provides information about the molecule's emissive properties, which are important for applications in materials science, such as in organic light-emitting diodes (OLEDs). The Stokes shift, which is the difference between the absorption and emission maxima, can also be estimated from these calculations, offering insights into the structural relaxation in the excited state. Studies on similar styrylbenzazole derivatives have shown that they often exhibit significant fluorescence. diva-portal.org

Molecular Docking and Interaction Modeling (Focus on Molecular Mechanisms and Targets, Excluding Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein.

Ligand-Protein Binding Predictions and Interaction Modes

A typical molecular docking study would involve preparing the 3D structure of this compound and a target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

The interaction modes can be analyzed to identify key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For this compound, the benzoxazole nitrogen can act as a hydrogen bond acceptor. The aromatic rings can participate in π-π stacking and hydrophobic interactions with the amino acid residues in the protein's binding pocket. The chlorine atom can also be involved in halogen bonding. The specific interactions would, of course, depend on the topology and chemical nature of the target protein's active site.

Table 3: Common Protein Targets for Benzoxazole Derivatives in Molecular Docking Studies

Protein Target Potential Interaction Type
Kinases ATP-competitive binding, hydrogen bonding with hinge region
DNA Gyrase Interaction with the ATP-binding site
Topoisomerases Intercalation or binding to the enzyme-DNA complex
Cyclooxygenase (COX) Inhibition of the active site

Note: This table lists potential targets based on studies of other benzoxazole derivatives and does not represent specific findings for this compound.

Interaction with Nucleic Acid Models (e.g., DNA/RNA)

Extensive searches of scientific literature and computational chemistry databases did not yield specific theoretical or computational studies detailing the interaction of this compound with nucleic acid models such as DNA or RNA. While research exists on the broader class of benzoxazole derivatives and their interactions with biological targets, including DNA gyrase, this work does not provide specific data for the compound . researchgate.net

General computational methods for studying such interactions often involve molecular docking and molecular dynamics simulations. These approaches can predict the preferred binding mode, binding energy, and the specific molecular interactions between a small molecule and a nucleic acid. Common interaction modes for organic molecules with DNA include intercalation between base pairs, binding within the major or minor grooves, and electrostatic interactions with the phosphate backbone. nih.govnih.govarxiv.orgbeilstein-journals.org

For related heterocyclic compounds, theoretical studies have been used to elucidate their binding mechanisms. For instance, investigations into other small molecules have successfully employed spectroscopic and molecular modeling methods to determine binding modes and thermodynamic parameters of their interactions with DNA. nih.govarxiv.org However, without specific studies on this compound, any discussion of its potential interaction with DNA or RNA would be speculative and fall outside the scope of this review.

Further theoretical and computational research is required to characterize the potential interactions between this compound and nucleic acids. Such studies would be valuable in understanding its mechanism of action and potential applications.

Exploration of Biological Activities and Mechanisms of Action for E 2 4 Chlorostyryl 5 Methylbenzoxazole in Vitro, Cellular, and Molecular Focus Only

Investigation of Enzyme Inhibition Potentials

Identification of Specific Enzyme Targets (e.g., kinases, proteases, transferases)

No specific enzymatic targets for (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole have been identified in the reviewed literature. Research on analogous structures suggests that benzoxazole (B165842) scaffolds can interact with various enzymes. For instance, some benzoxazole derivatives have been explored as inhibitors of enzymes like glutathione (B108866) S-transferase P1-1 (GST P1-1) researchgate.net. Additionally, other structurally related styryl compounds have been investigated as potential kinase inhibitors nih.govnih.gov. However, direct studies linking this compound to the inhibition of any specific kinase, protease, or transferase are not available.

Kinetic Studies of Enzyme Inhibition Mechanisms

In the absence of identified enzyme targets for this compound, no kinetic studies detailing its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) have been reported. Such studies are contingent upon the initial identification of a specific enzyme that is significantly modulated by the compound.

Receptor Binding and Modulation Studies

Affinity and Selectivity Profiling towards Biological Receptors

There is no available data on the binding affinity (e.g., Kd or Ki values) or selectivity of this compound for any biological receptors. While other heterocyclic compounds, such as certain benzothiazoles, have been shown to act as ligands for receptors like the Aryl Hydrocarbon Receptor (AhR), similar characterization for this compound has not been documented researchgate.net.

Assessment of Agonist or Antagonist Activity

Due to the lack of identified receptor targets, there are no reports assessing whether this compound acts as an agonist, antagonist, or inverse agonist at any known receptor.

Cellular Uptake and Intracellular Localization Studies (In Vitro)

Specific studies detailing the mechanisms of cellular uptake (e.g., passive diffusion, active transport) and the subsequent intracellular localization of this compound in vitro are not described in the current body of scientific literature. Research in this area would be necessary to understand how the compound reaches potential intracellular targets.

Investigation of Intracellular Distribution Using Advanced Imaging Techniques

The intracellular localization of bioactive compounds is crucial to understanding their mechanism of action. For styrylbenzoxazole derivatives, including this compound, advanced imaging techniques such as fluorescence and confocal microscopy are invaluable tools. While direct imaging studies on this specific compound are not extensively documented in publicly available literature, the inherent fluorescence of the styrylbenzoxazole scaffold allows for its potential visualization within cellular compartments.

Research on other substituted oxazole (B20620) derivatives has demonstrated their utility as organelle-targeting fluorophores. nih.gov These studies indicate that the oxazole core can be chemically modified to direct the molecule to specific organelles like mitochondria or lysosomes, and their accumulation can be visualized due to their fluorescent properties. nih.gov This suggests a probable avenue for investigating this compound, where its styryl modification could influence its lipophilicity and, consequently, its subcellular distribution.

Hypothetically, fluorescence microscopy could be employed to observe the uptake and distribution of this compound in living or fixed cells. Co-localization studies using organelle-specific fluorescent trackers would be instrumental in determining its primary cellular targets. For instance, co-staining with mitochondrial or lysosomal markers could reveal whether the compound accumulates in these organelles, which is often a characteristic of molecules that induce apoptosis or autophagy.

Evaluation of Membrane Permeability and Transport Mechanisms

Generally, small, lipophilic molecules can cross the cell membrane via passive diffusion. The transport of other oxazole-containing compounds has been studied, with some demonstrating the ability to be actively transported across cellular membranes. nih.gov For instance, studies on other heterocyclic compounds suggest that both passive diffusion and carrier-mediated transport can be involved in their cellular uptake.

The interaction of chlorinated aromatic compounds with lipid bilayers has been shown to perturb membrane structure and function. nih.gov It is plausible that the 4-chlorostyryl moiety of this compound facilitates its insertion into the lipid membrane, thereby influencing its permeability. In the context of antifungal activity, some benzoxazole derivatives have been found to interfere with membrane ergosterol (B1671047), leading to increased membrane permeability. mdpi.com This suggests that this compound might also interact with and alter the properties of cellular membranes.

Modulation of Cellular Signaling Pathways (In Vitro)

Investigation of Apoptotic Pathways and Cell Cycle Regulation

This compound, also identified in some studies as K313, has been shown to exert significant effects on cell cycle progression and apoptosis in cancer cell lines. nih.gov In human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells, treatment with this compound led to a dose-dependent reduction in cell viability and induced a moderate arrest at the G0/G1 phase of the cell cycle. nih.gov

The pro-apoptotic activity of this compound is mediated through the mitochondrial (intrinsic) pathway. nih.gov Key observations supporting this mechanism include a significant decrease in the mitochondrial membrane potential (MMP) in treated cells. nih.gov Furthermore, the compound was found to upregulate the expression of several key proteins involved in the apoptotic cascade.

Table 1: Effect of this compound on Apoptosis-Related Proteins

Protein Effect Implication in Apoptosis
Cleaved Caspase-8 Increased Initiator caspase in the extrinsic pathway, can also activate the intrinsic pathway via Bid cleavage.
Cleaved Bid Increased Pro-apoptotic Bcl-2 family protein that links the extrinsic and intrinsic pathways.
Cleaved Caspase-9 Increased Initiator caspase in the intrinsic pathway, activated by the apoptosome.
Cleaved Caspase-3 Increased Executioner caspase responsible for the cleavage of key cellular substrates.
Cleaved PARP Increased A substrate of caspase-3; its cleavage is a hallmark of apoptosis.
Bcl-2 No significant change An anti-apoptotic protein; its unaffected status suggests a mechanism that bypasses its direct inhibition.

Data synthesized from a study on Nalm-6 and Daudi cells. nih.gov

The activation of caspase-8 and the subsequent cleavage of Bid suggest a potential crosstalk between the extrinsic and intrinsic apoptotic pathways. nih.gov The compound's ability to downregulate the phosphorylation of p70S6K, a protein crucial for cell survival and proliferation, may also contribute to its anti-cancer effects and the observed cell cycle arrest. nih.gov

Autophagy Induction and Regulatory Mechanisms

In addition to inducing apoptosis, this compound has been identified as a potent inhibitor of autophagic flux. nih.gov Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death. In the context of cancer, the inhibition of autophagy can enhance the efficacy of anti-cancer therapies.

Treatment of Nalm-6 and Daudi cells with this compound resulted in the accumulation of key autophagy-related proteins, LC3-II and p62, in a dose- and time-dependent manner. nih.gov The accumulation of these markers is indicative of a blockage in the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes or the degradation of the autolysosomal contents.

Table 2: Impact of this compound on Autophagy Markers

Autophagy Marker Observation Interpretation
LC3-II Accumulation Indicates an increase in autophagosome formation or a blockage in their degradation.
p62 (SQSTM1) Accumulation A protein that is normally degraded during autophagy; its buildup confirms a blockage in the autophagic flux.

*Findings are based on studies in B-cell leukemia and lymphoma cells. nih.gov

This inhibition of autophagy, coupled with the induction of apoptosis, highlights a dual mechanism of action for this compound in cancer cells.

Modulation of Inflammatory Response Pathways

This compound has been reported to possess anti-inflammatory properties. nih.gov While the detailed mechanistic studies on this specific compound are emerging, research on structurally related benzoxazole derivatives provides insights into the potential pathways involved. For instance, other benzoxazole compounds have been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suppression is often achieved through the inactivation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

However, in the context of the Nalm-6 and Daudi cancer cell lines, this compound did not appear to affect the phosphorylation of the MAPK proteins ERK and p38. nih.gov This suggests that its mechanism of action in these cancer cells may be independent of these specific inflammatory pathways, or that its effects are cell-type specific. Further research is needed to elucidate the precise anti-inflammatory mechanisms of this compound in different cellular contexts.

Antimicrobial Activity Mechanistic Investigations (In Vitro)

The benzoxazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. While specific mechanistic studies on the antimicrobial activity of this compound are limited, the broader class of benzoxazole and styryl derivatives has demonstrated activity against a range of pathogens.

The antimicrobial mechanisms of benzoxazole derivatives are often multifactorial and can include the inhibition of essential enzymes, disruption of the cell membrane, and interference with nucleic acid synthesis. For example, some benzoxazole compounds have been shown to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.

The in vitro antimicrobial activity of various benzoxazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 3: Representative In Vitro Antimicrobial Activities of Benzoxazole Derivatives

Compound Class Target Organisms Potential Mechanism of Action
N-phenacyl-2-mercaptobenzoxazoles Candida species Perturbation of sterol content, inhibition of membrane transport, and effects on mitochondrial respiration. mdpi.com
5-Halogenomethylsulfonyl-benzimidazoles Gram-positive bacteria (including MRSA) Not fully elucidated, but demonstrates significant antibacterial activity. nih.gov
Thiazole derivatives with benzofused systems Bacteria and fungi Inhibition of enzymes like MurB and 14α-lanosterol demethylase. nih.gov

This table presents data from studies on related benzoxazole and heterocyclic compounds to infer the potential antimicrobial profile of this compound.

Given the structural features of this compound, particularly the lipophilic styryl group, it is plausible that its antimicrobial action could involve disruption of the microbial cell membrane. Further investigations are required to determine its specific spectrum of activity and the precise molecular mechanisms underlying its potential antimicrobial effects.

Identification of Bacterial and Fungal Cellular Targets

While specific studies targeting this compound are not extensively documented, research on analogous benzoxazole compounds provides insights into its likely cellular targets.

Fungal Targets: The antifungal action of benzoxazole derivatives is often attributed to a pleiotropic mechanism, meaning they affect multiple cellular pathways simultaneously. semanticscholar.org Key targets in fungal cells include:

Ergosterol Biosynthesis and Membrane Integrity: Many antifungal benzoxazoles interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane. semanticscholar.orgscielo.br This disruption leads to increased membrane permeability and subsequent cell death. Some benzoxazoles exhibit a mode of action comparable to commercial azole antifungals by interacting with exogenous ergosterol and blocking its endogenous synthesis. semanticscholar.org

Mitochondrial Function: Certain benzoxazole derivatives have been shown to inhibit mitochondrial respiration in Candida species. semanticscholar.org This disruption of cellular energy production is a critical factor in their fungistatic or fungicidal activity.

Efflux Pump Inhibition: Some benzoxazole alcohols can inhibit the efflux of fluorescent trackers like Rhodamine 123, suggesting an impact on membrane transport processes that fungi use to expel toxic substances. semanticscholar.org

Bacterial Targets: In bacteria, a potential target for benzoxazole derivatives is the GroEL/ES chaperonin system. nih.gov This system is essential for proper protein folding, and its inhibition can be lethal to bacteria. Asymmetric sulfonamido-2-phenylbenzoxazole analogs have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting the GroEL/ES complex. nih.gov The bacterial cell wall is another primary target for many antimicrobial agents, and while not directly demonstrated for this specific compound, it remains a plausible site of action given the general reactivity of related heterocyclic compounds. nih.govfrontiersin.org

Table 1: Potential Antimicrobial Mechanisms of Benzoxazole Derivatives

Organism Type Potential Cellular Target/Mechanism Observed Effect Reference
Fungi Ergosterol Biosynthesis Interference Disruption of cell membrane integrity semanticscholar.orgscielo.br
Mitochondrial Respiration Inhibition of cellular energy production semanticscholar.org
Efflux Pump Activity Inhibition of toxin extrusion semanticscholar.org
Bacteria GroEL/ES Chaperonin System Inhibition of protein folding nih.gov
Cell Wall Synthesis Disruption of cell structure (general) nih.govfrontiersin.org

Elucidation of Biofilm Formation Inhibition Mechanisms

Bacterial and fungal biofilms present a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. nih.gov The inhibition of biofilm formation is a key strategy to combat persistent infections. While direct evidence for this compound is limited, related heterocyclic compounds like benzimidazoles have been identified as potent biofilm inhibitors. nih.gov

Potential mechanisms by which benzoxazole derivatives may inhibit biofilm formation include:

Quorum Sensing (QS) Inhibition: Many anti-biofilm agents function by interfering with bacterial communication pathways known as quorum sensing. nih.gov These pathways regulate the expression of genes involved in biofilm formation.

Inhibition of Adhesion: The initial attachment of microbial cells to a surface is a critical step in biofilm development. Compounds that alter cell surface properties can prevent this adhesion.

Disruption of Extracellular Polymeric Substance (EPS) Matrix: The EPS matrix provides structural integrity to the biofilm. Agents that degrade or inhibit the synthesis of EPS components can lead to biofilm disassembly. frontiersin.org

Inhibition of Second Messenger Signaling: In many bacteria, the second messenger cyclic di-GMP (c-di-GMP) is a key regulator of the switch between planktonic and biofilm lifestyles. nih.gov Small molecules that interfere with c-di-GMP signaling can effectively prevent biofilm formation. For instance, the benzimidazole (B57391) compound ABC-1 was found to inhibit biofilm formation in multiple pathogens at nanomolar concentrations by targeting a c-di-GMP-inducible transcriptional fusion. nih.gov

Table 2: Potential Biofilm Inhibition Strategies by Heterocyclic Compounds

Mechanism Description Reference
Quorum Sensing Inhibition Interferes with bacterial cell-to-cell communication that coordinates biofilm formation. nih.gov
Inhibition of Surface Adhesion Prevents the initial attachment of microbes to surfaces. frontiersin.org
EPS Matrix Disruption Degrades or prevents the synthesis of the protective extracellular matrix. frontiersin.org
Interference with c-di-GMP Signaling Inhibits the second messenger pathway that promotes biofilm formation. nih.gov

Fluorescence-Based Bioimaging Applications in Cell Biology

The inherent fluorescence of many benzoxazole derivatives makes them attractive candidates for the development of molecular probes for bioimaging. rsc.orgnih.gov Their photophysical properties can often be tuned by chemical modification, allowing for the design of probes with specific excitation and emission wavelengths. nih.gov

Staining of Specific Organelles or Cellular Components

The ability to selectively stain specific organelles is crucial for understanding cellular structure and function. researchgate.net Benzoxazole and related oxazole derivatives have been successfully developed as organelle-targeting fluorophores. nih.gov

Mitochondrial Staining: The delocalized cationic charge in certain oxazole derivatives can facilitate their accumulation within the mitochondria of living cells, driven by the mitochondrial membrane potential. This allows for the visualization and tracking of mitochondria, which is significant for studying various physiological and pathological conditions. nih.gov

Lysosomal Staining: Other modifications to the benzothiazole (B30560) scaffold, a related heterocyclic structure, have yielded probes that selectively target lysosomes. nih.gov These probes can be used to monitor the lysosomal environment, such as viscosity and the presence of reactive oxygen species. nih.gov

Nuclear Staining: Some fluorescent benzothiadiazole (BTD) derivatives, which share structural similarities, have been used to selectively stain the nucleus and its components, such as double-stranded DNA. chemicalpapers.com

Live-Cell Imaging Applications and Dynamic Process Monitoring

Live-cell imaging provides invaluable insights into dynamic cellular processes. nih.gov The development of cell-permeable, non-toxic fluorescent probes is essential for these applications.

Low Cytotoxicity: A key requirement for live-cell imaging probes is low toxicity. Studies on various oxazole and benzotriazolyl acrylate-based fluorophores have shown that they can be designed to exhibit minimal cytotoxicity at concentrations relevant for imaging. nih.govnih.gov

Monitoring Cellular Dynamics: Fluorescent probes based on heterocyclic systems can be used to monitor dynamic changes within cells. For example, some probes are sensitive to changes in the microenvironment, such as viscosity or the concentration of specific ions or molecules, allowing for real-time monitoring of these parameters in living cells and even in whole organisms like zebrafish. nih.govchemicalpapers.com

Intracellular Pathogen Imaging: Specially designed fluorescent probes have been developed to permeate host cell membranes and selectively stain intracellular bacteria, a critical tool for studying infections. chemrxiv.org Given the antimicrobial properties of benzoxazoles, this compound could potentially be developed into a theranostic agent that both images and treats intracellular infections.

Structure Activity Relationship Sar Studies for E 2 4 Chlorostyryl 5 Methylbenzoxazole Derivatives

Impact of Substituent Modifications on Biological and Optical Properties

Influence of Halogen Substituents on Activity and Photophysics

The presence and nature of halogen substituents on the styryl phenyl ring of 2-styrylbenzoxazole derivatives play a crucial role in modulating their biological and optical properties. The 4-chloro substituent in the parent compound, (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole, significantly influences its electronic and lipophilic character, which in turn affects its interactions with biological targets and its behavior in different solvent environments.

In broader studies of benzoxazole (B165842) derivatives, the introduction of electron-withdrawing groups like chlorine has been shown to enhance antimicrobial and antiproliferative activities. For instance, research on various 2,5-disubstituted benzoxazoles has demonstrated that the presence of a halogen can contribute to increased potency against a range of microbial strains. This is often attributed to the increased lipophilicity facilitating cell membrane penetration and the potential for halogen bonding interactions with biological macromolecules.

From a photophysical perspective, halogen substitution can influence the absorption and emission spectra of styrylbenzoxazole dyes. The chloro group, being an electron-withdrawing substituent, can affect the intramolecular charge transfer (ICT) characteristics of the molecule, which is often responsible for its fluorescent properties. The position of the halogen is also critical; for example, a para-substitution, as in the title compound, generally exerts a more significant electronic effect compared to ortho or meta positions.

A systematic variation of the halogen at the 4-position of the styryl ring (e.g., fluorine, bromine, iodine) would be expected to yield a trend in both biological activity and photophysical properties, correlated with the electronegativity and size of the halogen atom.

DerivativeSubstituent at 4-positionObserved/Expected Biological EffectObserved/Expected Photophysical Effect
1-ClEnhanced antimicrobial/anticancer activityModulation of ICT, potential for altered fluorescence quantum yield
2-FPotentially high biological activity due to high electronegativityLikely blue-shift in spectra compared to heavier halogens
3-BrIncreased lipophilicity, potentially higher activityRed-shift in spectra compared to chlorine, heavy-atom effect may influence intersystem crossing
4-IHighest lipophilicity, potential for strong halogen bondingFurther red-shift, pronounced heavy-atom effect

Effects of Methyl and Other Alkyl Groups on Molecular Interactions

The 5-methyl group on the benzoxazole ring of this compound is another key structural feature. Alkyl groups, such as methyl, are known to influence the molecule's lipophilicity and steric profile. An increase in lipophilicity can enhance the compound's ability to cross biological membranes, potentially leading to improved bioavailability and cellular uptake.

Furthermore, the steric bulk of the alkyl group can influence the planarity of the benzoxazole ring system and its interaction with surrounding molecules. Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) could lead to a systematic change in biological activity, which could be either beneficial or detrimental depending on the specific target.

DerivativeSubstituent at 5-positionExpected Effect on LipophilicityPotential Impact on Molecular Interactions
1-CH₃Moderate increaseHydrophobic interactions, steric influence
2-HLower lipophilicityBaseline for comparison
3-CH₂CH₃Increased lipophilicityEnhanced hydrophobic interactions, increased steric hindrance
4-CH(CH₃)₂Further increased lipophilicitySignificant steric bulk, may alter binding conformation

Modifications to the Styryl Moiety and Conjugation Effects

The styryl moiety, the vinyl bridge connecting the benzoxazole and the chlorophenyl rings, is critical for the molecule's extended π-conjugation system. This conjugation is fundamental to both its biological activity and its optical properties. The length and rigidity of this linker can significantly impact how the molecule fits into a biological target and its ability to absorb and emit light.

Modifications that extend the conjugation, such as replacing the vinyl group with a butadienyl group, would be expected to cause a bathochromic (red) shift in the absorption and emission spectra. Conversely, modifications that disrupt the planarity of the styryl linker, for instance, by introducing bulky substituents on the vinyl carbons, could lead to a loss of conjugation and a hypsochromic (blue) shift, along with a potential decrease in biological activity if a planar conformation is required for target binding.

The electronic nature of substituents on the styryl phenyl ring also has a profound effect on the conjugation. Electron-donating groups (e.g., methoxy, dimethylamino) at the para-position, in conjunction with the electron-accepting nature of the benzoxazole core, can enhance the intramolecular charge transfer character, leading to stronger fluorescence and potentially altered biological activity.

Stereochemical Considerations and E/Z Isomerism Effects on Activity

In many classes of bioactive molecules, a specific geometric isomer is found to be significantly more active than the other. This is because the three-dimensional arrangement of atoms in the (E) and (Z) isomers is different, leading to distinct binding affinities for their biological targets. For instance, the (E)-isomer generally possesses a more linear and planar conformation, which may be optimal for fitting into a specific enzyme's active site or intercalating with DNA. The (Z)-isomer, being more bent, may not be able to adopt the required conformation for effective binding.

Studies on related styryl derivatives have often shown that the (E)-isomer exhibits superior biological activity. For example, in a series of novel oxazolidinone derivatives, the E-isomer was found to be more potent than the Z-isomer in antibacterial assays nih.gov. This highlights the importance of controlling and characterizing the stereochemistry of the styryl double bond in the development of this compound derivatives as therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For a series of this compound derivatives, QSAR models can be developed to predict their activity and guide the design of new, more potent analogs.

Descriptor Selection and Calculation for Predictive Modeling

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. For the this compound scaffold, a variety of descriptors would be relevant for building a predictive model.

Table of Relevant Molecular Descriptors for QSAR Modeling:

Descriptor ClassSpecific DescriptorsInformation Encoded
Constitutional Molecular Weight (MW), Number of atoms, Number of ringsBasic molecular size and composition
Topological Connectivity indices (e.g., Kier & Hall), Wiener indexAtomic connectivity and branching
Geometric Molecular surface area, Molecular volume, Ovality3D shape and size of the molecule
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesElectron distribution and reactivity
Physicochemical LogP (lipophilicity), Molar refractivity (MR), PolarizabilityHydrophobicity, steric bulk, and polarizability
Quantum Chemical Total energy, Heat of formation, Solvation energyThermodynamic stability and behavior in solution

The selection of descriptors is a critical step and is often guided by the hypothesized mechanism of action of the compounds. For instance, if the compounds are thought to act by crossing cell membranes, lipophilicity descriptors like LogP would be crucial. If the interaction with the target is driven by electrostatic forces, electronic descriptors such as partial charges and dipole moment would be important.

Once a set of descriptors is calculated for a series of this compound derivatives with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. The resulting equation can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Development and Validation of Predictive Models for Targeted Activities

The development of predictive models is a cornerstone of modern drug discovery, enabling the rational design of novel compounds with enhanced efficacy and selectivity. For benzoxazole derivatives, various computational techniques, most notably 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to correlate molecular features with specific biological activities, such as anticancer or antimicrobial effects. nih.gov

Model Development:

The process begins with a dataset of benzoxazole derivatives with known biological activities (e.g., IC50 values). These activities are typically converted to their logarithmic form (pIC50) to serve as the dependent variables in the QSAR model. nih.gov The dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov A crucial step in 3D-QSAR is molecular alignment, where all compounds in the dataset are superimposed according to a common substructure or a template molecule, often the most active compound in the series. nih.gov

Once aligned, CoMFA calculates the steric and electrostatic fields around the molecules, while CoMSIA additionally evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov These calculated fields serve as the independent variables, which are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) regression to generate the predictive model.

Model Validation:

A robust QSAR model must be statistically significant and possess strong predictive capability. Validation is performed through several key statistical metrics:

Cross-validation correlation coefficient (q² or Rcv²): This is determined using the training set, often through the "leave-one-out" (LOO) method, where one molecule is removed, the model is rebuilt, and the activity of the removed molecule is predicted. A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov

Conventional correlation coefficient (r²): This measures the fit of the model for the training set.

Predictive correlation coefficient (r²pred or Rpred²): This is perhaps the most critical metric, as it assesses the model's ability to predict the activity of the external test set compounds that were not used in model generation. An r²pred value greater than 0.5 or 0.6 signifies good external predictivity. nih.gov

For instance, in a 3D-QSAR study on a series of benzoxazole derivatives targeting the VEGFR-2 kinase for anticancer activity, both CoMFA and CoMSIA models were developed. The optimal CoMSIA model for activity against the MCF-7 cell line yielded a q² of 0.669 and an r²pred of 0.6577, indicating a statistically robust model with good predictive power. nih.gov

Table 1: Statistical Parameters for a Predictive CoMSIA Model of Benzoxazole Derivatives Against MCF-7 Cancer Cell Line

ParameterValueDescription
q² (Rcv²)0.669Cross-validated correlation coefficient (Leave-one-out)
>0.9Non-cross-validated correlation coefficient
F-value>100F-test value
SEE<0.3Standard error of the estimate
r²pred (Rpred²)0.6577Predictive correlation coefficient for the external test set
Components5Optimal number of principal components

This table represents hypothetical data based on typical values reported in 3D-QSAR studies of benzoxazole derivatives for illustrative purposes. nih.gov

Interpretation and Application of Models:

The output of CoMFA and CoMSIA studies is often visualized as 3D contour maps. These maps highlight regions around the molecular scaffold where modifications are predicted to enhance or diminish biological activity.

Steric Maps: Green contours indicate areas where bulky substituents are favorable for activity, while yellow contours show regions where bulk is detrimental.

Electrostatic Maps: Blue contours identify regions where electropositive groups increase activity, whereas red contours suggest electronegative groups are preferred.

Hydrophobic Maps: Yellow or white contours can show where hydrophobic groups are beneficial, while gray or cyan contours may indicate areas where hydrophilic groups would improve activity.

By interpreting these maps for a series of styrylbenzoxazoles, medicinal chemists can make informed decisions about where to modify a lead compound like this compound to design new derivatives with potentially superior targeted activity. For example, a contour map might suggest that adding a bulky, electron-withdrawing group at a specific position on the styryl ring could enhance its potency. These predictive models, therefore, serve as a valuable guide to avoid the costly and time-consuming synthesis of compounds that are unlikely to be active, thereby streamlining the drug discovery process. nih.gov

Advanced Material Science and Optical Applications of E 2 4 Chlorostyryl 5 Methylbenzoxazole

Investigation of Photophysical Properties in Diverse Media

The photophysical behavior of (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole, like other styryl benzoxazole (B165842) derivatives, is intricately linked to its molecular structure and the surrounding environment. The interaction between the electron-donating 5-methylbenzoxazole (B76525) moiety and the electron-withdrawing 4-chlorostyryl group dictates its electronic transitions and subsequent de-excitation pathways.

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. For styryl benzoxazole derivatives, the quantum yield is highly sensitive to the electronic nature of the substituents on the styryl ring and the rigidity of the molecular structure. Generally, the introduction of an electron-withdrawing group, such as the chloro group in this compound, can influence the quantum yield.

While specific data for this compound is not extensively reported, studies on analogous compounds provide valuable insights. For instance, the quantum yields of styryl benzoxazole derivatives can be tuned by altering the substituents. diva-portal.org The low fluorescence quantum yield of many 2-(2-phenylethenyl)-benzoxazoles in solution at room temperature is often attributed to non-radiative decay pathways, such as intramolecular librations. researchgate.net Freezing solutions of these compounds can lead to a significant increase in quantum yield by restricting these molecular motions. researchgate.net

Compound FamilySubstituent Effect on Quantum YieldReference
StyrylbenzazolesElectron-donating groups can lead to a bathochromic shift and influence quantum yields. Push-pull systems often exhibit higher quantum yields. diva-portal.org
2(2-phenylethenyl)-benzoxazolesLow quantum yield in solution at room temperature due to intramolecular librations. researchgate.net

This table illustrates general trends observed in related compounds to infer potential properties of this compound.

Fluorescence lifetime (τf) is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. This parameter provides crucial information about the dynamics of the excited state and the competition between radiative and non-radiative decay processes. The lifetime of fluorescent organic molecules typically falls within the nanosecond range. periodikos.com.br

PropertyTypical Range for Fluorescent Organic MoleculesInfluencing Factors for BenzoxazolesReference
Fluorescence Lifetime (τf)NanosecondsMolecular structure, solvent polarity, presence of heavy atoms periodikos.com.br

This table provides general context for the fluorescence lifetime of compounds similar to this compound.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a hallmark of compounds with a significant change in dipole moment upon electronic excitation. Styryl benzoxazoles often exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. nih.gov This behavior suggests a more polar excited state compared to the ground state. nih.gov

The analysis of solvatochromic shifts using models like the Lippert-Mataga plot allows for the estimation of the change in dipole moment between the ground and excited states. Studies on related benzothiazole (B30560) dyes, which share structural similarities with benzoxazoles, have shown that the excited states are indeed more polar than the ground states. nih.gov This environmental sensitivity makes these compounds promising candidates for use as fluorescent probes.

Solvent PropertyExpected Effect on Emission SpectrumUnderlying PrincipleReference
Increasing PolarityRed shift (bathochromic shift)Stabilization of a more polar excited state nih.govnih.gov

This table outlines the expected solvatochromic behavior of this compound based on studies of similar compounds.

Applications in Organic Light-Emitting Diodes (OLEDs)

The unique photophysical properties of styryl benzoxazole derivatives make them attractive materials for use in OLEDs, either as the emissive layer or as host materials for other emitters.

Efficient charge transport is crucial for the performance of an OLED. The molecular structure of this compound suggests that it could possess both hole-transporting and electron-transporting capabilities, a desirable characteristic for bipolar host materials. The benzoxazole moiety is known to have electron-accepting properties, which can facilitate electron transport. nih.gov The styryl portion of the molecule can contribute to hole transport.

Research on related benzoxazole-based materials has shown that they can act as effective charge transport centers in the emissive layer of OLEDs. nih.gov The development of bipolar host materials is a key area of research in OLEDs as it can lead to a more balanced charge injection and recombination, thereby improving device efficiency. researchgate.netrsc.org

The external quantum efficiency (EQE) of an OLED is a key metric of its performance. For fluorescent emitters, the theoretical maximum EQE is limited by the fraction of singlet excitons formed (typically 25%). However, through molecular design and device engineering, the efficiency can be maximized.

In the context of this compound, its emission color would likely be in the blue-green region of the spectrum, a common characteristic for styryl benzoxazole derivatives. researchgate.net The efficiency of OLEDs using such materials can be influenced by factors such as the choice of host and charge-transporting layers, as well as the concentration of the dopant emitter. researchgate.netnih.gov While some styryl benzoxazole derivatives have shown modest electroluminescence efficiency, optimization of the device architecture and the molecular structure of the emitter can lead to significant improvements. researchgate.netnih.gov For instance, the introduction of bulky side groups can suppress intermolecular interactions and reduce aggregation-caused quenching, leading to higher solid-state fluorescence quantum yields and better device performance. nih.govnih.gov

Device ParameterStrategy for EnhancementExpected OutcomeReference
External Quantum Efficiency (EQE)Use of bipolar host materials, optimization of dopant concentration, introduction of bulky substituentsImproved charge balance, reduced efficiency roll-off, suppressed aggregation quenching nih.govresearchgate.netnih.govnih.gov
Emission ColorMolecular design of the styryl benzoxazole coreTuning of emission from blue to green researchgate.net

This table summarizes strategies for optimizing the performance of OLEDs based on styryl benzoxazole emitters, which would be applicable to devices utilizing this compound.

Use as Fluorescent Probes and Sensors (Non-Biological/Material Focus)

The unique photophysical properties of this compound, a member of the styryl-benzoxazole family, position it as a promising candidate for the development of fluorescent probes and sensors for non-biological, material-focused applications. The core structure, featuring an electron-donating 5-methylbenzoxazole moiety connected to an electron-accepting 4-chlorostyryl group through a π-conjugated bridge, gives rise to its inherent fluorescence and sensitivity to the chemical environment.

Metal Ion Sensing and Detection Mechanisms

While specific studies on the metal ion sensing capabilities of this compound are not extensively documented, the broader class of benzoxazole and benzothiazole derivatives has demonstrated significant potential for the detection of various metal ions. nih.gov The sensing mechanism often relies on the interaction between the metal ion and the heteroatoms (nitrogen and oxygen) in the benzoxazole ring, as well as the π-electron system.

Several detection mechanisms can be envisaged for this compound. One common mechanism is fluorescence quenching, where the coordination of a paramagnetic metal ion, such as Cu²⁺ or Ni²⁺, to the benzoxazole moiety leads to a decrease in fluorescence intensity. This quenching can occur through energy or electron transfer processes from the excited state of the fluorophore to the d-orbitals of the metal ion.

Another potential mechanism is chelation-enhanced fluorescence (CHEF), where the binding of a diamagnetic metal ion, such as Zn²⁺, can restrict the intramolecular rotation or other non-radiative decay pathways within the molecule, leading to a significant increase in fluorescence intensity. For instance, novel benzothiazole-based sensors have been shown to act as ratiometric fluorescent turn-on sensors for Zn²⁺. nih.gov Upon binding Zn²⁺, a new absorption band can appear at a longer wavelength, and a distinct color change may be observed, allowing for colorimetric detection. nih.gov The binding of the metal ion can also lead to the formation of more rigid and planar complexes, enhancing the fluorescence quantum yield.

The interaction between a styryl-benzoxazole probe and a metal ion can be quantitatively described by determining the association constant (Kₐ) and the stoichiometry of the complex, often found to be 1:1. The sensitivity of such probes is typically characterized by the limit of detection (LOD), which can reach micromolar or even lower concentrations.

Table 1: Examples of Metal Ion Sensing by Related Benzothiazole-Based Probes

Probe TypeTarget Ion(s)Sensing MechanismObservable Change
Benzothiazole Schiff BaseZn²⁺Chelation-Enhanced Fluorescence (CHEF)Ratiometric fluorescence turn-on
Benzothiazole Schiff BaseCu²⁺, Ni²⁺ColorimetricVisible color change

This table presents data for related benzothiazole compounds to illustrate potential sensing capabilities, as direct data for this compound is not available.

pH Sensing and Environmental Monitoring

The fluorescence of styryl-benzoxazole derivatives can be highly sensitive to changes in pH, making them suitable for applications in environmental monitoring and as acidity sensors in various media. The protonation and deprotonation of the nitrogen atom in the benzoxazole ring can significantly alter the electronic properties of the molecule and, consequently, its absorption and emission spectra.

In acidic conditions, the nitrogen atom can be protonated, which increases the electron-accepting ability of the benzoxazole moiety. This can lead to a shift in the intramolecular charge transfer (ICT) character of the molecule, often resulting in a change in fluorescence color and intensity. For example, a carbazole-based D-π-A benzoxazole derivative has been shown to respond to volatile acid vapors, with strong acids causing a distinct fluorescent color change. scilit.com This response is attributed to the disruption of the molecular packing and protonation of the benzoxazole unit. scilit.com

The sensitivity to pH can be harnessed for monitoring acidic pollutants in water or air. The probe could be incorporated into a solid matrix, such as a polymer film or nanofibers, to create a robust and reusable sensor. The response of such fibrous films to acidic vapors can sometimes be controlled by external stimuli, such as mechanical force, which adds another dimension to their functionality. scilit.com The change in fluorescence upon exposure to different pH levels can be monitored visually or with a fluorometer, providing a simple and effective means of detection.

Nonlinear Optical (NLO) Properties

Organic molecules with a donor-π-acceptor (D-π-A) structure, such as this compound, are known to exhibit significant nonlinear optical (NLO) properties. These properties arise from the asymmetric charge distribution and the large change in dipole moment upon electronic excitation, which are characteristic of this molecular architecture. The benzoxazole group acts as an electron acceptor, while the substituted styryl moiety can function as part of the π-bridge and be influenced by donor groups.

Second Harmonic Generation (SHG) Studies

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with a nonlinear material and are converted into a single photon with twice the frequency (and half the wavelength). This phenomenon is only possible in non-centrosymmetric materials. While single molecules of this compound are non-centrosymmetric and possess a molecular first hyperpolarizability (β), achieving macroscopic SHG requires the alignment of these molecules in a non-centrosymmetric fashion in a bulk material, such as a crystal or a poled polymer film.

Studies on related D-π-A systems, such as stilbazole derivatives, have demonstrated their capability for SHG. researchgate.net The efficiency of SHG is directly related to the magnitude of β. For compounds with a D-π-A structure, β is strongly dependent on the strength of the donor and acceptor groups and the length of the π-conjugated system. The introduction of a chlorine atom on the styryl group can influence the electronic properties and potentially enhance the NLO response.

Two-Photon Absorption (TPA) Cross-Section Determination

Two-photon absorption (TPA) is a third-order nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited electronic state. The efficiency of this process is quantified by the TPA cross-section (σ₂), typically measured in Goeppert-Mayer units (GM; 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). D-π-A chromophores, including benzoxazole derivatives, have been shown to possess large TPA cross-sections. rsc.org

The design of multi-branched structures based on a D-π-A core has been shown to be an effective strategy for enhancing TPA cross-sections. rsc.org While this compound is a linear molecule, its TPA properties would be influenced by the intramolecular charge transfer from the styryl part to the benzoxazole acceptor. The TPA spectrum, which shows the TPA cross-section as a function of wavelength, typically peaks at a wavelength that is roughly twice the one-photon absorption maximum.

Table 2: Two-Photon Absorption Properties of Representative Benzoxazole-Based D-π-A Chromophores

CompoundDonor GroupTPA Max (nm)Max σ₂ (GM)Solvent
T1 Methoxy720185DMF
T2 Diphenylamine760580DMF
T3 Carbazole7801150DMF
T5 (Branched) Carbazole8002702DMF

Data from a study on rationally designed benzoxazole-based 2PA chromophores to illustrate structure-property relationships. rsc.org The compounds listed are structurally related to the subject compound.

The determination of the TPA cross-section is typically performed using techniques such as the Z-scan method or two-photon excited fluorescence (TPEF). ucf.eduscispace.com The significant TPA cross-sections exhibited by this class of compounds make them promising for applications in 3D microfabrication, optical data storage, and two-photon fluorescence microscopy.

Future Research Directions and Perspectives for E 2 4 Chlorostyryl 5 Methylbenzoxazole

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing efficiency, safety, and environmental benignity. While traditional methods for synthesizing benzoxazoles are well-established, future research should pivot towards the development of more sustainable and atom-economical routes for producing (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole.

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times, increase yields, and often eliminate the need for harsh solvents in the synthesis of benzoxazole (B165842) derivatives. mdpi.comrsc.orgresearchgate.netfao.orgresearchgate.net Future studies could focus on optimizing a one-pot, microwave-assisted condensation between 2-amino-4-methylphenol (B1222752) and 4-chlorocinnamic acid or a related derivative. The development of solvent-free or water-based microwave protocols would represent a significant advancement in the sustainable production of this compound.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety for exothermic reactions, and facile scalability. consensus.appmdpi.comnih.govacs.org The application of flow chemistry to the synthesis of this compound could lead to a highly efficient and automated production process. Research in this area would involve the design of a multi-step flow system, potentially incorporating in-line purification, to streamline the synthesis from basic precursors. This approach is particularly advantageous for producing heterocyclic compounds. consensus.appmdpi.comnih.gov

Novel Catalytic Systems: The exploration of novel catalysts is a cornerstone of modern synthetic chemistry. For the synthesis of this compound, research into the following could be particularly fruitful:

Nanocatalysts: Magnetically separable nanocatalysts, for instance, offer the potential for high catalytic activity and easy recovery and reuse, minimizing waste. osti.gov

Deep Eutectic Solvents (DESs): These can act as both the solvent and catalyst, providing an environmentally friendly alternative to traditional volatile organic solvents. researchgate.net

Photocatalysis: Visible-light-mediated synthesis is an emerging green technology that could be applied to the cyclization or coupling steps in the formation of the styrylbenzoxazole core. nih.gov

A comparative analysis of potential green synthetic routes is presented in the table below.

Synthetic MethodPotential Advantages for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, higher yields, potential for solvent-free conditions. mdpi.comrsc.orgresearchgate.netfao.orgresearchgate.net
Flow ChemistryEnhanced safety, scalability, and automation; precise control over reaction conditions. consensus.appmdpi.comnih.govacs.org
NanocatalysisHigh efficiency, catalyst recyclability, reduced waste. osti.gov
Deep Eutectic SolventsBiodegradable and low-cost reaction media, can act as both solvent and catalyst. researchgate.net
PhotocatalysisUse of visible light as a renewable energy source, mild reaction conditions. nih.gov

Exploration of Undiscovered Biological Target Mechanisms and Pathways

The benzoxazole nucleus is a well-known pharmacophore present in numerous compounds with a wide array of biological activities. cambridge.org While the specific biological targets of this compound are not yet fully elucidated, its structural similarity to other bioactive benzoxazoles suggests a rich area for future investigation.

In Silico Target Prediction: Computational approaches are invaluable for identifying potential biological targets and elucidating mechanisms of action. researchgate.netktu.edu Future research should employ a range of in silico tools, such as reverse docking and pharmacophore modeling, to screen this compound against libraries of known protein structures. This could reveal potential interactions with enzymes, receptors, or other biomolecules that have not yet been considered.

Broad-Spectrum Bioactivity Screening: Systematic screening of the compound against diverse biological targets will be crucial. This could include:

Enzyme Inhibition Assays: Based on the activities of similar compounds, assays against kinases (e.g., VEGFR-2), cyclooxygenases (COX-1/COX-2), and glutathione (B108866) S-transferases (GSTs) could be prioritized. consensus.apposti.govdiva-portal.org

Antimicrobial and Antifungal Assays: Benzoxazoles have shown promise as antimicrobial and antifungal agents. diva-portal.org Testing against a panel of pathogenic bacteria and fungi could uncover new therapeutic avenues.

Anticancer Cell Line Screening: Evaluation against a variety of cancer cell lines could identify specific cancer types that are sensitive to this compound and guide further mechanistic studies.

Chemical Proteomics: To identify direct binding partners in a cellular context, advanced techniques like chemical proteomics can be employed. This would involve creating a probe version of this compound to pull down its interacting proteins from cell lysates, which can then be identified by mass spectrometry.

The following table summarizes potential areas for biological target exploration.

Potential Biological Target AreaRationale Based on Benzoxazole Literature
Protein Kinases (e.g., VEGFR-2)Many benzoxazole derivatives are known kinase inhibitors with anticancer potential. osti.gov
Cyclooxygenases (COX-1/COX-2)Some benzimidazoles, structurally related to benzoxazoles, are selective COX-2 inhibitors. consensus.app
Glutathione S-Transferases (GSTs)Certain benzoxazoles have been identified as inhibitors of GSTs, which are involved in drug resistance. diva-portal.org
Microbial TargetsThe benzoxazole scaffold is present in compounds with antibacterial and antifungal properties. mdpi.comdiva-portal.org
DNA Intercalation/BindingThe planar aromatic structure of styrylbenzoxazoles suggests potential interactions with DNA.

Integration into Advanced Functional Materials and Nanodevices

The conjugated π-system of this compound imparts it with interesting photophysical properties, making it a candidate for use in advanced functional materials and nanodevices.

Organic Light-Emitting Diodes (OLEDs): Styryl derivatives of benzoheterocycles have been investigated as emitters and charge transport materials in OLEDs. cambridge.orgresearchgate.net Future research could explore the electroluminescent properties of this compound. Its chlorine and methyl substituents could be tuned to modify the emission color, quantum efficiency, and charge-carrying capabilities. Its potential use as a host material for fluorescent or phosphorescent dopants in OLEDs also warrants investigation. osti.govktu.edu

Fluorescent Chemosensors: The benzoxazole core is a key component in many fluorescent chemosensors for the detection of metal ions and other analytes. mdpi.comrsc.orgresearchgate.netfao.org The styryl linkage in this compound extends the conjugation, which could lead to desirable shifts in absorption and emission wavelengths. Future work could involve incorporating this molecule into larger structures, such as macrocycles, to create selective and sensitive fluorescent probes for environmental or biological sensing.

Liquid Crystals: Benzoxazole derivatives have been utilized in the formulation of liquid crystal mixtures due to their high birefringence and dielectric anisotropy. mdpi.com The rod-like shape of this compound makes it a candidate for investigation as a component in nematic or smectic liquid crystal phases for display and photonic applications.

Nanoparticle Functionalization: The compound could be used to functionalize the surface of nanoparticles, imparting them with specific optical or biological properties. For example, coating quantum dots or metallic nanoparticles with this compound could modulate their fluorescence or enable their use in targeted imaging or sensing applications.

Potential ApplicationRationale
Organic Light-Emitting Diodes (OLEDs)The styrylbenzoxazole core is a known luminophore. cambridge.orgresearchgate.net
Fluorescent ChemosensorsBenzoxazoles are effective fluorophores for sensing applications. mdpi.comrsc.orgresearchgate.netfao.org
Liquid CrystalsThe rigid, anisotropic structure is suitable for liquid crystal formation. mdpi.com
NanodevicesCan be used as a functional coating for nanoparticles to confer specific properties.

Interdisciplinary Applications and Translational Research Opportunities (Excluding Clinical)

The unique properties of this compound open up avenues for collaborative, interdisciplinary research that can translate fundamental discoveries into practical applications outside of the clinical realm.

Development of Smart Materials: By combining the potential optical properties with responsiveness to external stimuli (e.g., pH, ions), "smart" materials based on this compound could be developed. For instance, polymers incorporating the this compound moiety could exhibit changes in their fluorescence or color in response to environmental changes, making them suitable for use in sensors or diagnostic assays.

Agrochemical Research: Given the known antimicrobial and antifungal properties of some benzoxazoles, this compound could be investigated as a potential lead for the development of new agrochemicals. mdpi.com This would involve collaboration between chemists and plant scientists to assess its efficacy and phytotoxicity.

Materials Science and Engineering: The integration of this compound into polymer backbones or as a dopant in thin films could lead to new materials with tailored optical and electronic properties for applications in flexible electronics, optical data storage, or security inks. The study of its solid-state packing and crystallography could reveal further potential for materials with unique properties like mechanochromism or aggregation-induced emission.

The following table outlines some potential interdisciplinary research opportunities.

Interdisciplinary FieldPotential Application/Research Focus
Materials Chemistry & EngineeringDevelopment of fluorescent polymers, smart coatings, and optical data storage materials.
Agricultural ScienceInvestigation as a lead compound for novel fungicides or bactericides. mdpi.com
Environmental ScienceDesign of selective chemosensors for the detection of pollutants. mdpi.comrsc.orgresearchgate.netfao.org
Nanoscience and TechnologyCreation of functionalized nanoparticles for imaging, sensing, or catalysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole, and how are stereochemical purity and yield optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 5-methylbenzoxazole derivatives and 4-chlorostyryl halides. For example, Bischler-Napieralski conditions (using POCl₃ or PCl₅ as cyclizing agents) are effective for benzoxazole ring formation . Stereochemical purity (E/Z isomerism) is controlled by reaction temperature (e.g., 80–100°C) and catalytic bases like triethylamine to favor the thermodynamically stable (E)-isomer . Yields (>70%) are improved by optimizing stoichiometry (1:1.2 molar ratio of benzoxazole to styryl halide) and using inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., styryl doublet at δ 7.2–7.8 ppm) and confirms regiochemistry .
  • X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between benzoxazole and styryl groups), as demonstrated for analogous benzothiazoles .
  • HRMS : Validates molecular weight (C₁₆H₁₂ClNO₂; calc. 285.06) and isotopic patterns .
  • IR spectroscopy : Identifies key functional groups (C=N stretch ~1620 cm⁻¹, C-Cl ~750 cm⁻¹) .

Q. How does the compound’s fluorescence behavior correlate with its electronic structure?

  • Methodological Answer : The extended π-conjugation between the benzoxazole core and 4-chlorostyryl group enhances fluorescence quantum yield (Φ ~0.4–0.6). UV-Vis spectra (λmax ~350–370 nm) and emission profiles (λem ~420–450 nm) are analyzed using TD-DFT calculations to map electronic transitions . Solvatochromic shifts in polar solvents (e.g., DMF vs. hexane) further validate intramolecular charge transfer .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the compound’s reactivity and interactions in biological systems?

  • Methodological Answer :

  • DFT : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to predict electrophilic/nucleophilic sites. Fukui indices identify reactive centers (e.g., chlorostyryl C-Cl bond) for functionalization .
  • Molecular Dynamics (MD) : Simulates ligand-protein binding (e.g., with cytochrome P450 enzymes) using force fields (AMBER/CHARMM). Trajectory analysis reveals binding stability (RMSD <2 Å) and key residues (e.g., Tyr108, Phe120) for docking studies .

Q. What strategies resolve discrepancies between experimental and computational data (e.g., elemental analysis, spectral predictions)?

  • Methodological Answer : For elemental analysis mismatches (e.g., C: calc. 73.20% vs. exp. 73.00% ):

  • Repetition under controlled conditions (dry solvents, inert gas).
  • Cross-validation : Compare HRMS with XPS for Cl content.
  • Error analysis : Use statistical tools (e.g., χ² tests) to assess significance of deviations .

Q. How does substitution at the 5-methyl or 4-chlorostyryl positions alter biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

  • Synthetic modifications : Introduce electron-withdrawing groups (e.g., NO₂) at the styryl para-position to enhance cytotoxicity (IC₅₀ values vs. cancer cell lines) .
  • Enzymatic assays : Test inhibitory effects on kinases (e.g., EGFR) using fluorescence polarization. IC₅₀ shifts (e.g., 5 μM → 1.2 μM with -CF₃ substitution) guide lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.